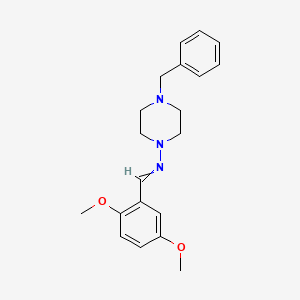![molecular formula C19H20N2O2 B5696408 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DMBA-N-butylamide, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzoxazole derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is not fully understood. However, it has been suggested that N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide may act by inhibiting the activity of COX-2 and modulating the activity of ion channels. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have neuroprotective effects by modulating the activity of ion channels and reducing neuronal excitability.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have low toxicity and is well-tolerated by animals. However, there are also some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications, particularly in the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide and improving its solubility in water.
Conclusion
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is a synthetic compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of COX-2 and modulate the activity of ion channels. While there are some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.
Synthesis Methods
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted into an acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-15-8-9-17-16(11-15)21-19(23-17)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOFNFXEWMRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)



![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
